N-(((2-Chloroethoxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(((2-Chloroethoxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline moiety, which is known for its biological activity, and a chloroethoxy group, which can participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(((2-Chloroethoxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide typically involves multiple steps:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Chloroethoxy Group: The chloroethoxy group can be introduced via nucleophilic substitution reactions using 2-chloroethanol and a suitable base.
Coupling Reaction: The final step involves coupling the quinoline derivative with the chloroethoxy compound under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(((2-Chloroethoxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloroethoxy group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloroethoxy group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(((2-Chloroethoxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. Additionally, the chloroethoxy group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which also feature the quinoline moiety.
Chloroethoxy Compounds: Compounds like 2-chloroethanol and its derivatives.
Uniqueness
N-(((2-Chloroethoxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to its combination of the quinoline and chloroethoxy groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications.
Properties
Molecular Formula |
C14H14ClN3O4 |
---|---|
Molecular Weight |
323.73 g/mol |
IUPAC Name |
[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] 2-chloroethyl carbonate |
InChI |
InChI=1S/C14H14ClN3O4/c15-6-8-20-14(19)22-18-12(16)9-21-11-5-1-3-10-4-2-7-17-13(10)11/h1-5,7H,6,8-9H2,(H2,16,18) |
InChI Key |
CMWHSYOLJRWYFN-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)OC/C(=N/OC(=O)OCCCl)/N)N=CC=C2 |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC(=NOC(=O)OCCCl)N)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.